molecular formula C13H21NO B12427540 N-Formyl Memantine-d6

N-Formyl Memantine-d6

Cat. No.: B12427540
M. Wt: 213.35 g/mol
InChI Key: NYQWYYMEIBHRSB-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Memantine-d6: is a deuterated derivative of N-Formyl Memantine, which is a formylated version of Memantine. Memantine is a well-known N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Memantine-d6 typically involves the formylation of Memantine. One common method starts with 1,3-dimethyl-adamantane, which undergoes a reaction with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane. This intermediate is then hydrolyzed with aqueous hydrochloric acid to yield Memantine hydrochloride . The deuterated form is achieved by using deuterated reagents in the synthesis process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling, which is essential for its applications in research .

Chemical Reactions Analysis

Types of Reactions: N-Formyl Memantine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: N-Formyl Memantine-d6 is used as a reference standard in analytical chemistry due to its stable isotopic labeling. It helps in the accurate quantification of Memantine and its metabolites in biological samples .

Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Memantine. The deuterated form allows for precise tracking and analysis in various biological systems .

Medicine: this compound is used in the development of new therapeutic agents for neurodegenerative diseases. Its unique properties help in understanding the drug’s mechanism of action and improving its efficacy .

Industry: In the pharmaceutical industry, it is used in the quality control and validation of Memantine-based drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical methods .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .

Properties

Molecular Formula

C13H21NO

Molecular Weight

213.35 g/mol

IUPAC Name

N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide

InChI

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3

InChI Key

NYQWYYMEIBHRSB-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H]

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C

Origin of Product

United States

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